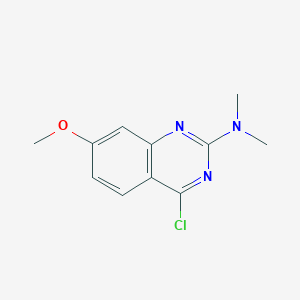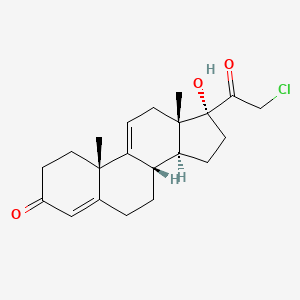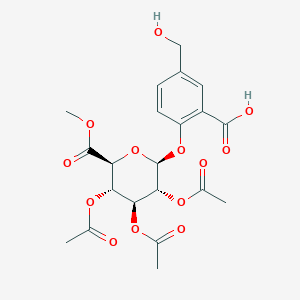
5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6S)-3,4,5-triacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHPA-004, also known as aminoalkyl-H-phosphinic acid, is a compound that has garnered significant interest in the scientific community. This compound is part of the broader family of aminoalkylphosphorus acids, which are analogues of common amino acids. These compounds are studied for their potential biological activity and as intermediates in the synthesis of other valuable compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoalkyl-H-phosphinic acids is primarily achieved through the phospha-Mannich reaction. This involves the reaction of a phosphorus-hydrogen precursor (such as hypophosphorous acid), an aldehyde, and an amine. The reaction conditions can vary, but a common method involves using secondary amines and formaldehyde in wet acetic acid, leading to nearly quantitative yields with minimal by-products .
Industrial Production Methods
Industrial production methods for aminoalkyl-H-phosphinic acids are not extensively documented. the principles of the phospha-Mannich reaction can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aminoalkyl-H-phosphinic acids undergo various chemical reactions, including:
Oxidation: The P-H bond in aminoalkyl-H-phosphinic acids can be oxidized to form phosphonic acids.
Addition to Double Bonds: The P-H bond can also participate in addition reactions with double bonds.
Substitution: The amino group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and alkenes for addition reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted aminoalkylphosphinic acids, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Aminoalkyl-H-phosphinic acids have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of other phosphorus-containing compounds.
Biology: These compounds are studied for their potential biological activity, including as analogues of amino acids.
Medicine: Research is ongoing into their potential therapeutic applications, particularly in the development of new drugs.
Industry: They are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of aminoalkyl-H-phosphinic acids involves their interaction with biological molecules. The P-H bond can participate in various biochemical reactions, and the amino group can interact with enzymes and other proteins. The exact molecular targets and pathways involved are still under investigation, but these compounds are believed to mimic the behavior of natural amino acids in biological systems .
Comparison with Similar Compounds
Aminoalkyl-H-phosphinic acids can be compared to other aminoalkylphosphorus acids, such as aminoalkylphosphonic acids. While both types of compounds have similar structures, aminoalkyl-H-phosphinic acids have unique properties due to the presence of the P-H bond. This bond allows for different types of chemical reactions and interactions with biological molecules, making aminoalkyl-H-phosphinic acids distinct from their phosphonic acid counterparts .
List of Similar Compounds
- Aminoalkylphosphonic acids
- Bis(aminoalkyl)-phosphinic acids
- Carboxylic phosphinic acids
Properties
Molecular Formula |
C21H24O13 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27)/t15-,16-,17-,18+,21+/m0/s1 |
InChI Key |
GOAXJTBZSHGWQH-ARWBCWGVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
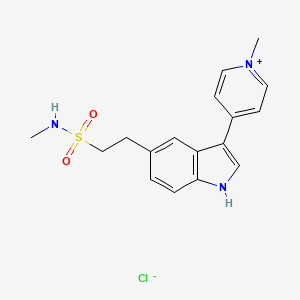

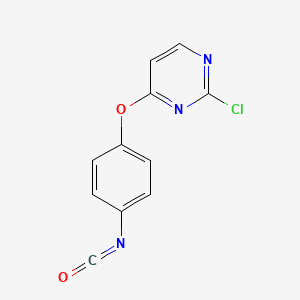
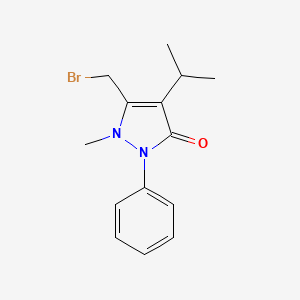
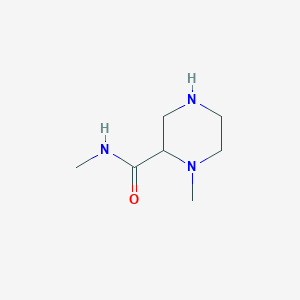
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
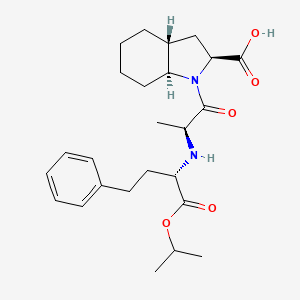
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
